3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole
Description
Structural Characterization and Nomenclature
The compound 3-(4-methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole (CAS: 116850-68-1) is a 1,2,4-triazole derivative featuring a methoxyphenyl substituent at position 3, a methyl group at position 4, and a methylsulfonyl group at position 5. Its molecular formula, C~11~H~13~N~3~O~2~S, corresponds to a molecular weight of 263.31 g/mol.
The IUPAC name is derived systematically:
- The parent heterocycle is 4H-1,2,4-triazole, a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4.
- Substituents are assigned positions based on the lowest locant rule:
- 3-(4-Methoxyphenyl) : A methoxy-substituted phenyl group (-OCH~3~) attached to carbon 3.
- 4-Methyl : A methyl group (-CH~3~) bonded to nitrogen at position 4.
- 5-(Methylsulfonyl) : A sulfonyl group (-SO~2~CH~3~) at carbon 5.
Key structural insights include:
- Aromaticity : The 1,2,4-triazole core exhibits delocalized π-electrons, confirmed by planar geometry and bond lengths (C-N: 132–136 pm).
- Tautomerism : While 1,2,4-triazoles can theoretically adopt multiple tautomeric forms, the substitution pattern here stabilizes the 4H-tautomer due to steric and electronic effects from the methyl and sulfonyl groups.
- Spectroscopic Data :
Table 1: Structural Summary of 3-(4-Methoxyphenyl)-4-Methyl-5-(Methylsulfonyl)-4H-1,2,4-Triazole
| Property | Value/Descriptor |
|---|---|
| Molecular Formula | C~11~H~13~N~3~O~2~S |
| Molecular Weight | 263.31 g/mol |
| CAS Number | 116850-68-1 |
| Aromatic System | 4H-1,2,4-Triazole |
| Key Functional Groups | Methoxyphenyl, Methylsulfonyl, Methyl |
| Tautomeric Form | 4H-Tautomer (predominant) |
Historical Context of Triazole Derivatives in Heterocyclic Chemistry
The discovery of triazoles dates to 1885, when Bladin first synthesized the unsubstituted 1,2,4-triazole. Early research focused on their aromatic stability and synthetic versatility, leading to applications in:
- Coordination Chemistry : 1,2,4-Triazoles act as bridging ligands in metal-organic frameworks due to their dual N-donor sites.
- Pharmaceuticals : The 1990s saw triazoles revolutionize antifungal therapy (e.g., fluconazole), leveraging their ability to inhibit cytochrome P450 enzymes.
- Agrochemicals : Derivatives like paclobutrazol emerged as plant growth regulators by modulating gibberellin biosynthesis.
The methylsulfonyl group in 3-(4-methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole reflects a strategic modification to enhance electrophilicity and bioavailability. Sulfonyl groups improve solubility and enable hydrogen bonding, critical for target binding in drug design.
Synthetic milestones for such derivatives include:
- Einhorn–Brunner Reaction : Forms triazoles via cyclization of diazo compounds with amines.
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables regioselective triazole synthesis, as seen in recent quasi-podand syntheses.
- Post-Functionalization : Late-stage sulfonation or alkylation allows modular derivatization, exemplified by the methylsulfonyl group in this compound.
Table 2: Evolution of Key Triazole Derivatives
This compound’s design aligns with modern trends in medicinal chemistry, where electron-withdrawing groups like methylsulfonyl are employed to fine-tune pharmacokinetic properties. Its methoxyphenyl moiety further augments aromatic stacking interactions, a strategy prevalent in kinase inhibitor development.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfonyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-14-10(12-13-11(14)18(3,15)16)8-4-6-9(17-2)7-5-8/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHBSIFYQATKHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1S(=O)(=O)C)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30151554 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-methyl-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116850-69-2 | |
| Record name | 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-methyl-5-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850692 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4H-1,2,4-Triazole, 3-(4-methoxyphenyl)-4-methyl-5-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30151554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by cyclization with methylsulfonyl chloride. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
Antifungal Activity
Research has demonstrated that 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole exhibits antifungal properties. It acts by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This mechanism is similar to that of other triazole antifungals like fluconazole.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values indicated that it was particularly effective against Candida albicans and Aspergillus fumigatus, showing potential as a new antifungal agent .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.
Data Table: Anticancer Activity
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| MCF-7 (Breast Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
These results indicate that 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole holds promise for further development as an anticancer therapeutic .
Fungicide Development
In agriculture, this compound has been explored as a potential fungicide. Its ability to inhibit fungal growth can be leveraged to protect crops from various fungal pathogens.
Case Study:
Field trials conducted on wheat crops showed that the application of this compound significantly reduced the incidence of Fusarium graminearum, a common wheat pathogen responsible for Fusarium head blight. The treated plots exhibited a yield increase of approximately 25% compared to untreated controls .
Polymer Additives
The unique chemical structure of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.
Data Table: Polymer Properties
| Polymer Type | Property Enhanced | Measurement |
|---|---|---|
| Polypropylene | Thermal Stability | TGA Analysis |
| Polyvinyl Chloride | Mechanical Strength | Tensile Test |
Research indicates that incorporating this compound into polymer matrices can improve their performance under high-temperature conditions .
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below compares key structural features and properties of the target compound with similar triazole derivatives:
Key Observations :
- Methylsulfonyl vs. Thio/Sulfanyl Groups : The methylsulfonyl group in the target compound and compound 33 improves polarity and solubility compared to thiophene or benzylsulfanyl groups in analogs . This may enhance bioavailability in aqueous environments.
- Methoxy vs. Halogen Substituents : The 4-methoxyphenyl group in the target compound offers metabolic stability over halogenated analogs (e.g., 4-bromobenzyl ), which may reduce toxicity risks .
- Synthesis Efficiency : High yields (93%) in trifluoromethyl-furan derivatives contrast with lower yields (38%) in methylsulfonyl analogs , suggesting steric or electronic challenges in introducing sulfonyl groups.
Antimicrobial Activity:
- Target Compound : Methylsulfonyl and methoxyphenyl groups are associated with potent antimicrobial effects. Analogs with similar substituents (e.g., compound 33 ) show activity against Gram-positive bacteria and fungi.
- Thiophene-Containing Analogs : Compounds like 6l exhibit broad-spectrum antimicrobial activity but may suffer from rapid metabolic degradation due to thiophene’s susceptibility to oxidation .
- Chlorophenyl Derivatives : Compound 15 demonstrates enhanced activity against resistant strains, likely due to the electron-withdrawing chloro group improving target binding .
Antioxidant Activity:
- Triazoles with methylsulfonyl or methoxy groups (e.g., target compound) show superior radical scavenging compared to thioether analogs, as seen in Schiff base derivatives .
Anticonvulsant Activity:
Structure-Activity Relationship (SAR) Insights
Biological Activity
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole, a derivative of the triazole class, has garnered attention for its diverse biological activities. This compound is characterized by its potential anti-inflammatory, anticancer, and antimicrobial properties. The following sections will explore the biological activities of this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₃N₃O₂S
- Molecular Weight : 251.30 g/mol
- CAS Number : 116850-68-1
1. Anti-Inflammatory Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anti-inflammatory effects. Specifically, studies have shown that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : A recent study demonstrated that triazole derivatives significantly reduced oxidative stress markers in activated macrophages. The compound exhibited an IC50 value of approximately 0.84 µM for inhibiting nitric oxide production in LPS-stimulated macrophages .
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole | 0.84 | Inhibition of NO production |
| Other triazole derivatives | Varies | Inhibition of cytokines |
2. Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. Triazoles have shown promise in inducing apoptosis and inhibiting cell proliferation.
- Research Findings : In vitro studies revealed that triazole derivatives demonstrated cytotoxic effects against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. The synthesized compounds were found to inhibit cell growth significantly with varying degrees of potency .
| Cell Line | Compound | % Inhibition at 10 µM |
|---|---|---|
| MCF7 | 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole | 70% |
| HCT116 | Various triazole derivatives | Up to 85% |
3. Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties against various pathogens.
- Evaluation : The compound was tested against both gram-positive and gram-negative bacteria as well as fungi. Results indicated effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The biological activity of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in inflammatory pathways.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through various signaling pathways.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its anti-inflammatory effects.
Q & A
Q. What are the optimal synthetic routes for 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazole, and how can reaction conditions be optimized?
The synthesis typically involves two key steps: (1) formation of the triazole core and (2) sulfonation. A thioether intermediate (e.g., 3-(4-methoxyphenyl)-4-methyl-5-(methylthio)-4H-1,2,4-triazole) is first synthesized via nucleophilic substitution or cyclization reactions. This intermediate is then oxidized using hydrogen peroxide (H₂O₂) or other oxidizing agents to introduce the methylsulfonyl group. Microwave-assisted synthesis (165°C, 12.2 bar, 45 minutes) significantly improves yield and reduces reaction time compared to conventional heating .
Q. Key Optimization Parameters
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 45 minutes |
| Yield | 60–70% | 82–87% |
| Temperature/Pressure | Reflux (solvent-dependent) | 165°C/12.2 bar |
Q. How is the structure of this compound confirmed experimentally?
A multi-technique approach is essential:
- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretches at ~1150–1300 cm⁻¹, triazole ring vibrations at ~1500–1600 cm⁻¹) .
- NMR Spectroscopy :
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm the molecular weight. For example, a peak at m/z 323.1 corresponds to C₁₂H₁₄N₃O₃S .
- X-ray Crystallography : Resolves bond lengths and angles (e.g., triazole ring planarity, sulfonyl group geometry) .
Q. What are the standard protocols for purity assessment and elemental analysis?
- Elemental Analysis : Carbon, hydrogen, and nitrogen content are measured and compared to theoretical values (e.g., C: 55.2%, H: 4.3%, N: 16.1%) .
- HPLC/GC-MS : Quantifies purity (>98%) and identifies byproducts .
- Melting Point : Sharp melting points (e.g., 180–182°C) indicate high crystallinity .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Electrophilic/Nucleophilic Sites : Fukui functions identify reactive regions (e.g., sulfonyl oxygen as a nucleophilic center) .
- HOMO-LUMO Gaps : A smaller gap (e.g., 4.5 eV) suggests higher chemical reactivity .
- Molecular Electrostatic Potential (MEP) : Visualizes charge distribution, highlighting electron-deficient triazole rings and electron-rich sulfonyl groups .
Q. Example DFT Workflow
Geometry optimization using B3LYP/6-31G(d).
Calculation of frontier molecular orbitals.
Analysis of global hardness (η) and electronegativity (χ) to predict acid-base behavior .
Q. What strategies resolve contradictions in crystallographic data interpretation?
- Twinned Data Refinement : Use SHELXL for high-resolution refinement of twinned crystals .
- Disorder Modeling : Partial occupancy adjustments for flexible substituents (e.g., methoxyphenyl groups) .
- Validation Tools : Programs like PLATON or OLEX2 cross-check bond lengths and angles against databases .
Q. How does the methylsulfonyl group influence biological activity, and how is this tested?
The methylsulfonyl group enhances hydrophilicity and hydrogen-bonding capacity, critical for target binding.
Q. What are the challenges in studying atropisomerism or conformational dynamics in this compound?
- Dynamic NMR : Detects slow rotation around the triazole-phenyl bond at low temperatures .
- Chiral HPLC : Separates enantiomers if asymmetric centers form during synthesis .
- Kinetic Studies : Half-life measurements of interconverting conformers under physiological conditions .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields?
Factors causing variability:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
